3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide
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Overview
Description
3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide is an organic compound that features both a methylthio group and a nitrophenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-(methylthio)benzaldehyde and 3-nitroaniline.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-(methylthio)benzaldehyde with 3-nitroaniline under acidic conditions.
Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylthio group may also contribute to the compound’s activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-N-(3-nitrophenyl)acrylamide: Lacks the methylthio group, which may result in different chemical and biological properties.
3-(4-Methoxyphenyl)-N-(3-nitrophenyl)acrylamide: Contains a methoxy group instead of a methylthio group, potentially altering its reactivity and applications.
3-(4-Chlorophenyl)-N-(3-nitrophenyl)acrylamide: Features a chlorine atom, which can significantly impact its chemical behavior and biological activity.
Uniqueness
3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide is unique due to the presence of both a methylthio group and a nitrophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-N-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-22-15-8-5-12(6-9-15)7-10-16(19)17-13-3-2-4-14(11-13)18(20)21/h2-11H,1H3,(H,17,19)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXPYGMVWQTHEJ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478258-14-9 |
Source
|
Record name | 3-(4-(METHYLTHIO)PHENYL)-N-(3-NITROPHENYL)ACRYLAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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